molecular formula C16H21BF3NO4 B8153445 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)benzamide

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B8153445
M. Wt: 359.2 g/mol
InChI Key: LBLYXYYPXZZQJB-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)benzamide is a complex organic compound that features a boronate ester and a trifluoroethyl group. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

    Formation of the Boronate Ester: This can be achieved by reacting 2-methoxy-4-bromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Amidation Reaction: The resulting boronate ester can then be reacted with 2,2,2-trifluoroethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the boronate ester formation and automated systems for the amidation reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to an amine.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

    Oxidation: 2-Methoxy-4-formylbenzamide or 2-Methoxy-4-carboxybenzamide.

    Reduction: 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)aniline.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Biology

    Bioconjugation: The boronate ester can be used to link biomolecules in bioconjugation reactions.

Medicine

    Drug Development: Potential use in the synthesis of drug candidates due to its ability to form stable carbon-carbon bonds.

Industry

    Materials Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The compound’s mechanism of action in chemical reactions typically involves the activation of the boronate ester by a palladium catalyst, facilitating the formation of new carbon-carbon bonds. The trifluoroethyl group can enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-bromobenzene: A precursor in the synthesis.

    Bis(pinacolato)diboron: Used in the formation of boronate esters.

    2,2,2-Trifluoroethylamine: Used in the amidation reaction.

Uniqueness

The presence of both a boronate ester and a trifluoroethyl group makes this compound particularly versatile in organic synthesis, offering unique reactivity and stability compared to similar compounds.

Properties

IUPAC Name

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BF3NO4/c1-14(2)15(3,4)25-17(24-14)10-6-7-11(12(8-10)23-5)13(22)21-9-16(18,19)20/h6-8H,9H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLYXYYPXZZQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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